molecular formula C14H13BrO2 B7845759 (4-Bromophenyl)(2-methoxyphenyl)methanol

(4-Bromophenyl)(2-methoxyphenyl)methanol

Cat. No.: B7845759
M. Wt: 293.15 g/mol
InChI Key: KFWBRLAXHSSJCN-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-methoxyphenyl)methanol: is an organic compound characterized by its bromine and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with an aldehyde or ketone precursor. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors that allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

(4-Bromophenyl)(2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-Bromophenyl-2-methoxybenzoic acid

  • Reduction: 4-Bromophenyl-2-methoxybenzyl alcohol

  • Substitution: 4-Methylphenyl-2-methoxybenzene

Scientific Research Applications

(4-Bromophenyl)(2-methoxyphenyl)methanol: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (4-Bromophenyl)(4-methoxyphenyl)methanol

  • 4-Bromo-2-methoxyphenol

  • 4-Bromophenylmethanol

(4-Bromophenyl)(2-methoxyphenyl)methanol in various scientific and industrial contexts

Properties

IUPAC Name

(4-bromophenyl)-(2-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWBRLAXHSSJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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